molecular formula C33H40GdN3Na3O15P B10832322 Gadofosveset

Gadofosveset

Cat. No.: B10832322
M. Wt: 975.9 g/mol
InChI Key: PIZALBORPSCYJU-QSQMUHTISA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gadofosveset is synthesized by complexing gadolinium ions with a chelating agent, fosveset. The synthesis involves multiple steps, including the preparation of the chelating agent and its subsequent reaction with gadolinium chloride. The reaction conditions typically involve controlled pH and temperature to ensure the stability of the gadolinium complex .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under stringent quality control measures. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The compound is then formulated into a 0.25 M aqueous solution for intravenous administration .

Chemical Reactions Analysis

Types of Reactions: Gadofosveset primarily undergoes complexation reactions due to the presence of gadolinium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as gadolinium chloride and the chelating agent fosveset. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of a stable complex .

Major Products: The major product of the synthesis is the this compound complex, which is used as a contrast agent in MRA. By-products may include unreacted gadolinium chloride and chelating agent, which are removed during the purification process .

Scientific Research Applications

Gadofosveset has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

Molecular Formula

C33H40GdN3Na3O15P

Molecular Weight

975.9 g/mol

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

InChI

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1

InChI Key

PIZALBORPSCYJU-QSQMUHTISA-H

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Origin of Product

United States

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